2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS/c1-10-6-14-17-7-12(8-20(14)19-10)18-15(21)9-22-13-4-2-11(16)3-5-13/h2-8H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJKEKPONOWPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multi-step organic synthesis One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions This can be achieved using condensation reactions between appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-fluorophenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogs in Pyrazolopyrimidine and Acetamide Families
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Differences and Implications
Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyrimidine core differs from triazolo[1,5-a]pyrimidine (e.g., ) in nitrogen atom positioning, which may alter electronic properties and binding affinity. Triazolo derivatives in exhibited herbicidal activity, suggesting that pyrazolo analogs like the target compound could share similar applications but require empirical validation . The pyrazolo[3,4-d]pyrimidine core in includes a fused pyrimidine ring system with a morpholinophenyl group, contributing to higher molecular weight (628.19 vs. ~347.38) and possibly improved solubility due to the morpholine moiety .
Substituent Effects: The 4-fluorophenylthio group in the target compound enhances electron-withdrawing effects compared to hydroxypyrimidinyl () or chlorophenylethyl () groups. This could influence redox stability and membrane permeability .
Biological Activity Trends: Acetamide-linked compounds with isoxazole () or morpholinophenyl () substituents showed antimicrobial or kinase-inhibitory activity, respectively. The target compound’s fluorophenylthio group may broaden its target spectrum, but this remains speculative without direct data . Methyl groups on the pyrazolopyrimidine core (as in the target compound) are associated with moderate bioactivity in triazolo analogs (), suggesting a possible baseline efficacy .
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a novel derivative within the class of pyrazolo[1,5-a]pyrimidines, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties and therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHFNS
- Molecular Weight: 267.32 g/mol
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl thio group and an acetamide moiety, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| A | HCT-116 | 6.2 |
| B | T47D | 27.3 |
In these studies, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.
Anti-inflammatory Activity
Another notable aspect of the biological activity of pyrazolo[1,5-a]pyrimidines is their anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses:
| Compound | COX-2 Inhibition IC (µM) |
|---|---|
| C | 0.0455 |
This level of inhibition suggests that compounds like this compound could serve as effective anti-inflammatory agents.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and inflammation. Specifically, it may interact with protein kinases and transcription factors involved in these processes. Further studies are warranted to elucidate the precise molecular interactions.
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and screened them against multiple cancer cell lines. The study highlighted that compounds with electron-withdrawing groups such as fluorine exhibited enhanced anticancer activity due to increased lipophilicity and better membrane permeability.
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. The study demonstrated that specific derivatives could significantly reduce pro-inflammatory cytokine levels in vitro. The results indicated that these compounds might be beneficial in treating chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
